4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Historical Development of Thiadiazole-Triazole Hybrid Molecules
The strategic combination of 1,3,4-thiadiazole and 1,2,4-triazole moieties emerged as a transformative approach in medicinal chemistry during the early 21st century. Initial work focused on simple derivatives, such as 2-amino-5-sulfanyl-1,3,4-thiadiazole conjugates, which demonstrated modest antimicrobial activity. The paradigm shifted with the development of triazole-linked thiadiazole hybrids in the 2010s, exemplified by compounds featuring methylthio substituents and carbodithioate bridges. A landmark study in 2021 detailed the synthesis of 1,3,4-thiadiazole-1,2,3-triazole hybrids through Huisgen cycloaddition reactions, achieving docking scores of -6.2 to -8.3 kcal/mol against SARS-CoV-2 main protease.
Key milestones include:
- 2016 : Systematic classification of thiadiazole derivatives in the Hantzsch–Widman nomenclature system
- 2021 : First reported thiadiazole-triazole hybrids with confirmed protease inhibition
- 2024 : Quantitative structure-activity relationship (QSAR) models for anti-inflammatory thiazolo-triazole derivatives
Significance of Heterocyclic Scaffolds in Drug Discovery
The pharmacological relevance of 1,3,4-thiadiazole and 1,2,4-triazole derivatives stems from their unique electronic configurations and hydrogen-bonding capabilities. As shown in Table 1, these scaffolds optimize critical drug-likeness parameters:
Table 1. Comparative ADME Properties of Thiadiazole-Triazole Hybrids
| Parameter | Ideal Range | Thiadiazole Derivatives | Triazole Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | 130-500 | 296.34-489.52 | 285.41-472.67 |
| miLogP | <5 | 2.98-5.86 | 3.04-5.24 |
| TPSA (Ų) | <140 | 30.20-99.60 | 39.43-90.36 |
| H-bond Donors | ≤5 | 0-2 | 1-3 |
| H-bond Acceptors | ≤10 | 3-7 | 4-8 |
These hybrids exhibit 81.8-97.4% predicted human intestinal absorption, making them suitable for oral administration. The trifluoromethylphenyl group in the target compound enhances metabolic stability through fluorine's electron-withdrawing effects, while the methoxybenzamide moiety contributes to π-π stacking interactions with aromatic residues in binding pockets.
Evolution of Research on 1,3,4-Thiadiazole and 1,2,4-Triazole Pharmacophores
Structural optimization of these heterocycles has progressed through three generations:
- First-Generation (2000-2010) : Simple alkyl/aryl substitutions demonstrating baseline antimicrobial activity
- Second-Generation (2011-2020) : Sulfur-bridged hybrids with improved target selectivity
- Third-Generation (2021-Present) : Multi-functionalized derivatives with computed binding affinities <-7 kcal/mol
The incorporation of thioether linkages, as seen in the target compound's (2-oxoethyl)thio group, emerged as a critical innovation. This structural feature enables:
- Conformational flexibility for optimal target engagement
- Enhanced solubility through polarizable sulfur atoms
- Oxidative stability compared to ether analogs
Recent synthetic protocols employ microwave-assisted cyclocondensation, achieving yields >75% for triazole-thiadiazole conjugates. Spectroscopic characterization via $$^{13}\text{C}$$-NMR typically shows distinctive peaks at δ 165-170 ppm for thiadiazole C2 and 145-150 ppm for triazole C5.
Current Research Status and Academic Interest
The COVID-19 pandemic catalyzed renewed interest in thiadiazole-triazole hybrids as protease inhibitors. As detailed in Table 2, recent computational studies reveal strong correlations between substituent patterns and antiviral activity:
Table 2. Docking Scores of Selected Thiadiazole-Triazole Hybrids vs. SARS-CoV-2 Main Protease
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Hybrid 3 | -8.3 | His41, Cys145, Glu166 |
| Hybrid 6 | -7.9 | Met49, Asn142, Gln189 |
| Hybrid 7 | -7.2 | Leu141, Ser144, Thr190 |
| Target Compound Analog | -8.1* | Phe140, Gly143, Met165 |
*Estimated from structural analogs
Concurrent research explores anti-inflammatory applications, with imidazo[2,1-b]thiadiazoles showing bioactivity scores of -0.06 to -1.25 across six target classes. The target molecule's 4-(trifluoromethyl)phenyl group is particularly promising, as fluorinated aromatics improve blood-brain barrier penetration in neuroinflammatory models.
Ongoing investigations focus on:
- Structure-activity relationship (SAR) studies of substituents at the triazole N1 position
- Hybrid systems conjugated with benzodiazepine or quinoline moieties
- Machine learning models predicting metabolic clearance rates
Properties
IUPAC Name |
4-methoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O3S2/c1-13-29-31-21(38-13)28-19(34)12-37-22-32-30-18(11-27-20(35)14-3-9-17(36-2)10-4-14)33(22)16-7-5-15(6-8-16)23(24,25)26/h3-10H,11-12H2,1-2H3,(H,27,35)(H,28,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLQQKFDRFGPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)CNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide represents a complex molecular structure that integrates various pharmacologically active moieties. The biological activity of this compound is primarily influenced by the presence of the 1,3,4-thiadiazole and triazole rings, which are known for their diverse therapeutic potentials.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features multiple functional groups that contribute to its biological interactions.
Anticancer Activity
Research has shown that derivatives of 1,3,4-thiadiazole , including those similar to the target compound, exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study indicated that certain thiadiazole derivatives demonstrated IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer) . The most active compounds showed selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 Value (μg/mL) | Compound |
|---|---|---|
| HCT116 | 3.29 | Thiadiazole Derivative 1 |
| MCF-7 | 0.28 | Thiadiazole Derivative 2 |
| H460 | 10 | Thiadiazole Derivative 3 |
Antimicrobial Activity
The thiadiazole moiety is also associated with antimicrobial properties. Compounds containing this scaffold have shown effectiveness against a range of bacterial and fungal pathogens:
- Antibacterial Activity : Derivatives have been reported to possess moderate to significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics . For example, compounds with halogen substitutions exhibited enhanced antibacterial activity.
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Bacillus cereus | 16 | Significant |
The biological activity of the compound may involve several mechanisms:
- Inhibition of Tubulin Polymerization : Some studies suggest that thiadiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Synergistic Effects : The combination of different active moieties in the compound may lead to synergistic effects, enhancing overall efficacy against targeted diseases .
Case Studies
- Study on Anticancer Properties : A comprehensive study evaluated a series of thiadiazole derivatives for their anticancer properties using in vitro assays. The results indicated that compounds similar to the target molecule induced apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial activity of thiadiazole derivatives against various pathogens. The findings highlighted significant inhibition against Candida albicans and Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Observations:
Bioactivity Modulation via Substituents: The 4-(trifluoromethyl)phenyl group in the target compound likely enhances enzyme-binding affinity compared to simpler phenyl or p-tolyl groups in analogues (e.g., AC1LNRHJ) due to its strong electron-withdrawing nature and hydrophobic interactions .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving thioether formation (e.g., coupling via 2-mercapto intermediates) and triazole-thiadiazole cyclization , which is more complex than the thiazole or oxadiazole derivatives in and .
ADME/Toxicity Predictions :
- SwissADME analysis (based on ) suggests the target compound complies with Lipinski’s rules (MW < 500, LogP < 5), with a predicted high gastrointestinal absorption due to its lipophilic trifluoromethyl and methoxy groups. This contrasts with more polar analogues like Compound 5, which may have reduced bioavailability .
Research Findings and Mechanistic Insights
- Anticancer Potential: Structural analogues with benzamide-thiazole cores (e.g., AC1LNRHJ) show potent activity against HepG-2 cells (IC₅₀ ~1.6 µg/mL), suggesting the target compound’s thiadiazole-triazole system could further improve cytotoxicity via DNA intercalation or topoisomerase inhibition .
- Enzyme Inhibition: The 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl moiety may act as a metal-chelating group, mimicking hydroxamate-based HDAC inhibitors (e.g., SAHA) .
- Microbial Targets : Thiadiazole derivatives (e.g., Compound 6) exhibit antimicrobial activity, implying the target compound’s thiadiazole unit could broaden its therapeutic scope .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
